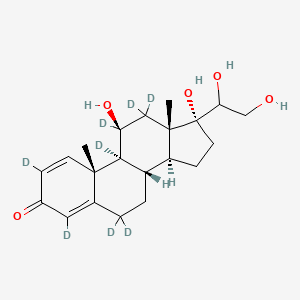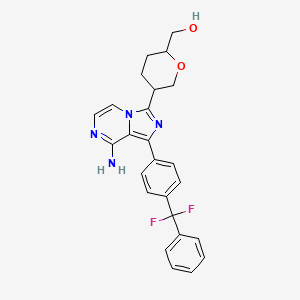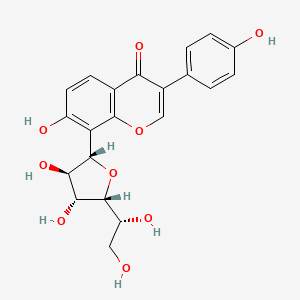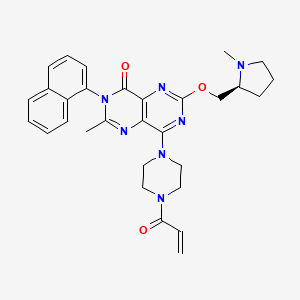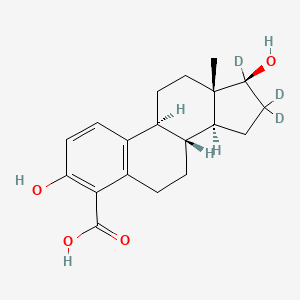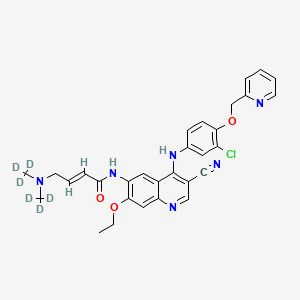
Neratinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neratinib-d6 is a deuterated form of neratinib, a potent tyrosine kinase inhibitor. It is primarily used in the treatment of HER2-positive breast cancer. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib-d6 involves the incorporation of deuterium atoms into the molecular structure of neratinib. One common method is the use of deuterated reagents in the synthesis process. For example, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal can be used in the Wittig–Horner reaction to synthesize the 6-position side chain of neratinib .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as dissolving neratinib in ethyl acetate at elevated temperatures and isolating the crystalline methanol solvate .
Análisis De Reacciones Químicas
Types of Reactions
Neratinib-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wittig–Horner reaction can produce alkenes by reacting phosphonates with carbonyl compounds .
Aplicaciones Científicas De Investigación
Neratinib-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of neratinib.
Biology: Employed in biological studies to understand the interaction of neratinib with cellular targets.
Mecanismo De Acción
Neratinib-d6 exerts its effects by irreversibly inhibiting the activity of epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . This mechanism is crucial for its antitumor activity in HER2-positive breast cancer.
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: An irreversible inhibitor of EGFR and HER2.
Erlotinib: A reversible inhibitor of EGFR.
Uniqueness of Neratinib-d6
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other similar compounds, this compound offers insights into the metabolic pathways and interactions of neratinib, making it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C30H29ClN6O3 |
|---|---|
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |
Clave InChI |
JWNPDZNEKVCWMY-CJSPGLJTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCC)C([2H])([2H])[2H] |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


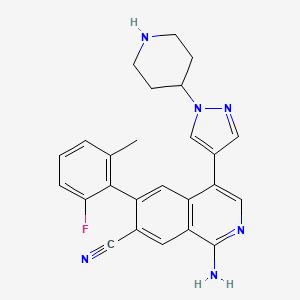

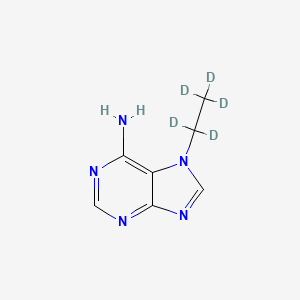


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
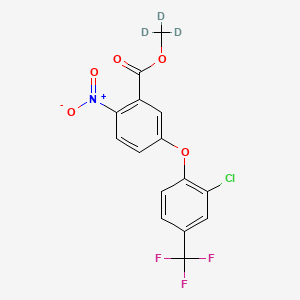
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
